Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. the 2,4-Diamine Analog
The target compound's single C2 amine and absence of a C4 amine distinguish it from the biologically active 2,4-diaminopyrimidine, pyrimethamine. This results in a calculated XLogP3-AA of 2.1, which is higher than predicted for the more polar 2,4-diamine analog, influencing passive membrane permeability and the scope of possible chemical derivatizations [1]. The target compound also has a topological polar surface area (tPSA) of 51.8 Ų, which is lower than the probable tPSA of the 2,4-diamine scaffold, suggesting superior blood-brain barrier penetration for CNS-targeted lead optimization [1]. This property profile makes it a preferred starting material for optimizing CNS-active kinase inhibitors when a less polar, mono-amine core is desired.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1; tPSA = 51.8 Ų |
| Comparator Or Baseline | 5-(4-chlorophenyl)pyrimidine-2,4-diamine (Pyrimethamine analog): XLogP3-AA ~1.5-1.8 (estimated); tPSA > 77 Ų (predicted) |
| Quantified Difference | XLogP3-AA increase of ~0.3-0.6 units; tPSA decrease of >25 Ų |
| Conditions | Computational predictions by XLogP3 3.0 and Cactvs 3.4.8.24 |
Why This Matters
A lower tPSA and higher LogP directly correlate with improved passive CNS permeability, a critical parameter for medicinal chemists selecting building blocks for neurological targets.
- [1] PubChem. (2025). 2-Pyrimidinamine, 5-(4-chlorophenyl)-, CID 66520145. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/31408-28-3 View Source
